molecular formula C8H14O3 B14223942 9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI) CAS No. 545401-75-0

9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)

Cat. No.: B14223942
CAS No.: 545401-75-0
M. Wt: 158.19 g/mol
InChI Key: SIZKKURETCQUKI-XAMCCFCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI) is a bicyclic organic compound with the molecular formula C8H14O3. It is characterized by a unique structure that includes an oxygen bridge and two hydroxyl groups positioned at the 2 and 6 locations on the bicyclic framework

Preparation Methods

The synthesis of 9-Oxabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the stereoselective bioreduction of bicyclo[3.3.1]nonane-2,6-dione . This process typically requires specific reaction conditions, including the use of biocatalysts and controlled temperature settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

9-Oxabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or other reduced forms .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties, such as its ability to act as an enzyme inhibitor or its role in drug development. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The oxygen bridge in its structure may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

9-Oxabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar compounds, such as 9-Oxabicyclo[6.1.0]nonane and its stereoisomers . These compounds share a similar bicyclic framework but differ in the position and number of functional groups.

Properties

CAS No.

545401-75-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1S,2S,5S,6S)-9-oxabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m0/s1

InChI Key

SIZKKURETCQUKI-XAMCCFCMSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC[C@@H]([C@H]1O)O2)O

Canonical SMILES

C1CC2C(CCC(C1O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.